molecular formula C19H24N2O2S B3125915 1-(Mesitylsulfonyl)-4-phenylpiperazine CAS No. 329938-59-2

1-(Mesitylsulfonyl)-4-phenylpiperazine

Cat. No. B3125915
CAS RN: 329938-59-2
M. Wt: 344.5 g/mol
InChI Key: BVAYZVVKMGUPOB-UHFFFAOYSA-N
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Description

“1-(Mesitylsulfonyl)-4-phenylpiperazine” is a compound that likely contains a piperazine ring, which is a heterocyclic amine. The “mesitylsulfonyl” part suggests the presence of a sulfonyl functional group attached to a mesityl group, which is a derivative of toluene. The “4-phenyl” part indicates a phenyl group attached to the fourth carbon of the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show a piperazine ring substituted with a phenyl group at one position and a mesitylsulfonyl group at another. The exact structure would depend on the specific positions of these substitutions .


Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles . The presence of the sulfonyl group might also allow for reactions such as sulfonylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperazine derivatives generally have basic properties due to the presence of the nitrogen atoms. The sulfonyl group might confer additional properties .

Scientific Research Applications

Medicinal Chemistry Applications

The N-phenylpiperazine subunit, related to 1-(Mesitylsulfonyl)-4-phenylpiperazine, is a versatile scaffold in medicinal chemistry, particularly for treating CNS disorders. Recent advancements have led some N-phenylpiperazine derivatives to reach late-stage clinical trials. This demonstrates the potential of these compounds in various therapeutic areas beyond the CNS, offering possibilities for pharmacokinetic and pharmacodynamic improvements across several medical fields (Maia, Tesch, & Fraga, 2012).

Antagonistic Properties

Isoquinolines, which are closely related to the 1-phenylpiperazine structure, have been identified as potent antagonists of the P2X7 nucleotide receptor. These compounds have shown significant inhibition of receptor function, highlighting the therapeutic potential of similar structures in treating diseases related to the cardiovascular system (Humphreys et al., 1998).

Structural and Docking Studies

Structural and docking studies on new piperazine derivatives, including those related to 1-(Mesitylsulfonyl)-4-phenylpiperazine, have been conducted. These studies focus on understanding the chemical reactivity, kinetic stability, and potential as inhibitors for various enzymes. Such research is crucial in drug development and pharmacological applications (Noureddine et al., 2020).

Electrochemical Synthesis

The electrochemical synthesis of new phenylpiperazine derivatives has been explored. This method offers a more environmentally friendly approach to producing these compounds, which could have various pharmacological applications (Nematollahi & Amani, 2011).

Intestinal Permeation Enhancers

Phenylpiperazine derivatives have shown promise as intestinal permeation enhancers. This is significant for oral administration of macromolecular therapeutics, as it can improve the absorption of drugs across the intestinal epithelium (Fein, Lamson, & Whitehead, 2017).

Binding Mechanism Analysis

The binding mechanism of N-phenylpiperazine derivatives to α1A-adrenoceptor has been studied using molecular docking and chromatography. This research provides insights into the interaction between these compounds and receptors, which is crucial for the development of targeted therapies (Zhao et al., 2015).

Acaricidal Activity

Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal activity, demonstrating the potential of these compounds in agricultural and pest control applications (Suzuki et al., 2021).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

As with any chemical compound, handling “1-(Mesitylsulfonyl)-4-phenylpiperazine” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its potential applications. Piperazine derivatives are widely studied in medicinal chemistry due to their presence in many biologically active compounds .

properties

IUPAC Name

1-phenyl-4-(2,4,6-trimethylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)24(22,23)21-11-9-20(10-12-21)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAYZVVKMGUPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mesitylsulfonyl)-4-phenylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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